molecular formula C10H24Cl2N2 B2789405 Diethyl(piperidin-2-ylmethyl)amine dihydrochloride CAS No. 1219964-56-3

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride

Cat. No.: B2789405
CAS No.: 1219964-56-3
M. Wt: 243.22
InChI Key: RFCSDISMBSJWSY-UHFFFAOYSA-N
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Description

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C10H22N2.2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors, agonists, or antagonists . The specific mode of action would depend on the target and the context in which the compound is used.

Biochemical Pathways

Piperidine derivatives are involved in a wide range of biochemical pathways due to their presence in many different classes of pharmaceuticals . The affected pathways and their downstream effects would depend on the specific target and mode of action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride can be synthesized through a series of chemical reactions involving piperidine and diethylamine. One common method involves the reductive amination of piperidine with diethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(2-piperidinylmethyl)ethanamine dihydrochloride
  • N,N-Diethyl-2-piperidinemethanamine dihydrochloride

Uniqueness

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and receptor binding studies, making it a valuable tool in scientific research .

Biological Activity

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its biological activity. The compound can be represented as follows:

  • Chemical Formula : C10_{10}H22_{22}Cl2_2N2_2
  • Molecular Weight : 239.21 g/mol

The piperidine ring allows for various interactions with biological targets, making it a versatile compound in pharmacological studies.

The primary mechanism of action of this compound involves its role as a ligand that binds to specific receptors or enzymes. This binding modulates their activity, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing neuronal signaling.

These interactions can lead to therapeutic effects, particularly in the context of neurological disorders and antimicrobial applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial and antifungal properties. A study evaluated its effectiveness against various microbial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Microbial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly in the context of Alzheimer's disease. Studies suggest that compounds with similar piperidine structures can inhibit acetylcholinesterase (AChE), which is crucial for managing cholinergic signaling in the brain. The inhibition of AChE can enhance cognitive function by increasing acetylcholine levels .

Case Studies

  • Antibacterial Efficacy : A case study published in a peer-reviewed journal assessed the antibacterial efficacy of piperidine derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
  • Neuroprotective Properties : Another study focused on the neuroprotective properties of piperidine derivatives in models of neurodegeneration. It found that compounds similar to this compound could reduce oxidative stress and improve neuronal survival, suggesting a potential role in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeBiological Activity
PiperidineSimple piperidineModerate antimicrobial activity
N-MethylpiperidineMethylated derivativeIncreased CNS penetration but lower antimicrobial activity
Diethyl(piperidin-4-ylmethyl)amineSimilar structureEnhanced receptor binding affinity

This comparison illustrates how modifications to the piperidine structure can influence biological activity and therapeutic potential .

Properties

IUPAC Name

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSDISMBSJWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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